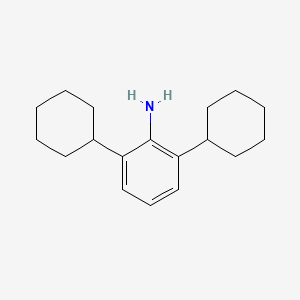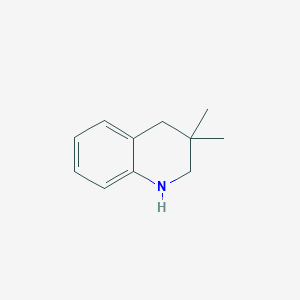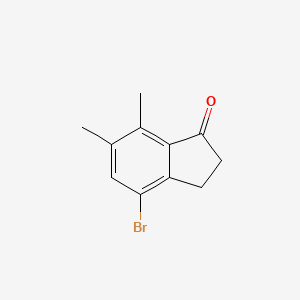
2-fluoro-1,4-diphenylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1,4-diphenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two phenyl groups and one fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1,4-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a reduction process. The general steps are as follows:
Friedel-Crafts Acylation: Benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form an acylated benzene intermediate.
Reduction: The acylated intermediate is then reduced to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-Fluoro-1,4-diphenylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Aromatic Substitution: Under certain conditions, the fluorine atom can be replaced by a nucleophile.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Aromatic Substitution: Strong nucleophiles such as amines or alkoxides are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives.
科学研究应用
2-Fluoro-1,4-diphenylbenzene has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of molecular interactions and binding affinities in biological systems.
作用机制
The mechanism of action of 2-fluoro-1,4-diphenylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in these reactions. For example, in electrophilic aromatic substitution, the fluorine atom can act as an electron-withdrawing group, affecting the distribution of electron density on the benzene ring .
相似化合物的比较
Similar Compounds
1,4-Diphenylbenzene: Similar structure but lacks the fluorine atom.
2-Chloro-1,4-diphenylbenzene: Similar structure with a chlorine atom instead of fluorine.
2-Bromo-1,4-diphenylbenzene: Similar structure with a bromine atom instead of fluorine.
Uniqueness
2-Fluoro-1,4-diphenylbenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its analogs. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions in various applications .
属性
CAS 编号 |
113770-42-6 |
|---|---|
分子式 |
C18H13F |
分子量 |
248.3 g/mol |
IUPAC 名称 |
2-fluoro-1,4-diphenylbenzene |
InChI |
InChI=1S/C18H13F/c19-18-13-16(14-7-3-1-4-8-14)11-12-17(18)15-9-5-2-6-10-15/h1-13H |
InChI 键 |
CUUSVTWQUYEFNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester](/img/structure/B3045707.png)

![tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B3045711.png)
![Bicyclo[2.2.1]heptan-2-one, 1,5,5-trimethyl-, oxime, (E)-](/img/structure/B3045712.png)



![4-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3045717.png)


![2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B3045722.png)

![Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B3045724.png)
